Enhanced Substrate Efficiency of the Diphosphate Form for SARS-CoV-2 RdRp
A head-to-head biochemical study with purified SARS-CoV-2 RdRp complex reveals a key differentiator: the diphosphate form of molnupiravir is a better substrate for the viral polymerase than the triphosphate form [1]. The study directly quantifies that RdRp recognizes and utilizes nucleoside diphosphates as substrates with an efficiency of about two-thirds that of nucleoside triphosphates [1]. Critically, it demonstrates that diphosphate-form molnupiravir is preferentially incorporated over the triphosphate-form molnupiravir, leading to genome mutation and virus death [1].
| Evidence Dimension | Substrate preference and relative incorporation efficiency by SARS-CoV-2 RdRp |
|---|---|
| Target Compound Data | NHC-diphosphate (from diphosphate form molnupiravir) is a 'better substrate' and is incorporated, leading to mutation [1] |
| Comparator Or Baseline | NHC-triphosphate (from triphosphate form molnupiravir) is a 'poorer substrate' relative to the diphosphate form [1] |
| Quantified Difference | Qualitative statement of 'better substrate' for diphosphate form; baseline efficiency of NDP utilization is approx. 2/3 of NTP utilization [1] |
| Conditions | In vitro RNA synthesis assay using purified SARS-CoV-2 RdRp complex [1] |
Why This Matters
This finding demonstrates that NHC-diphosphate is not simply a metabolic intermediate but a directly relevant and efficient polymerase substrate, making a defined diphosphate standard essential for accurate SARS-CoV-2 RdRp mechanism and inhibitor studies.
- [1] Wang, Y., Li, Z., Wang, X., Zhang, Z., Peng, Q., & Liu, L. (2023). SARS-CoV-2 RdRp uses NDPs as a substrate and is able to incorporate NHC into RNA from diphosphate form molnupiravir. International Journal of Biological Macromolecules, 225, 113-122. View Source
